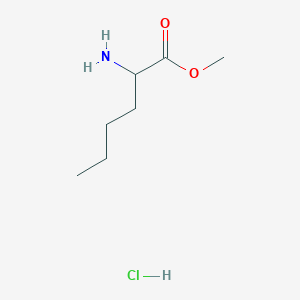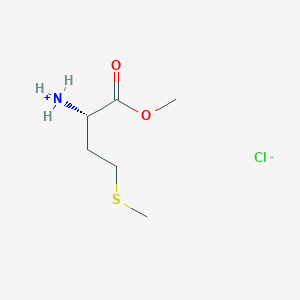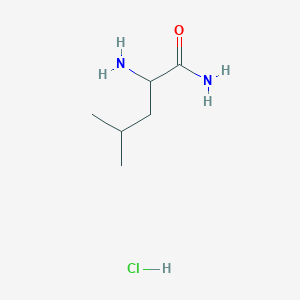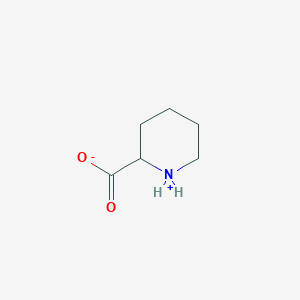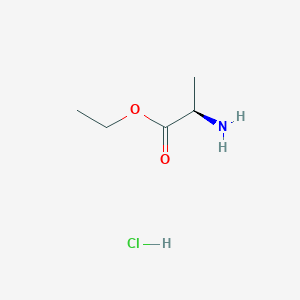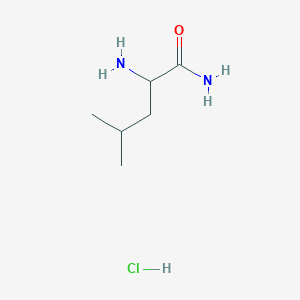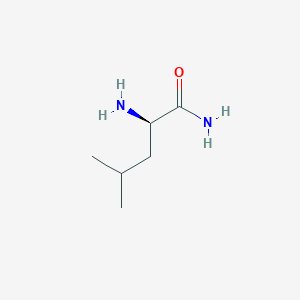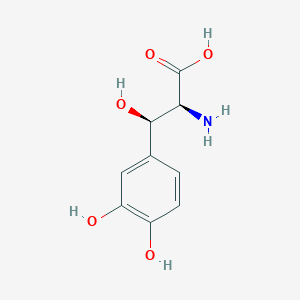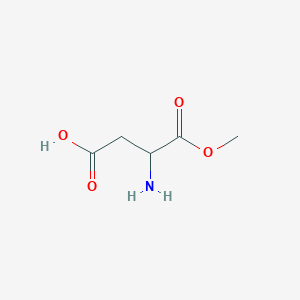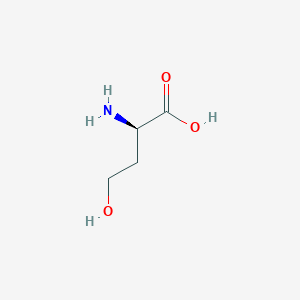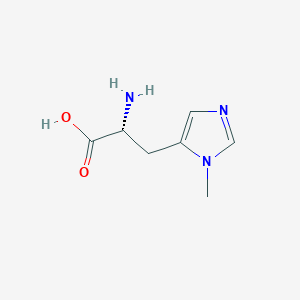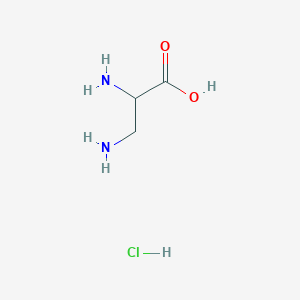
2,3-Diaminopropanoic acid hydrochloride
概要
説明
2,3-Diaminopropionic acid, also known as 2,3-diaminopropionate or Dpr, is a non-proteinogenic amino acid found in certain secondary metabolites1. It is also known as 3-Amino-DL-alanine monohydrochloride and is commonly used in solution phase peptide synthesis23.
Synthesis Analysis
2,3-Diaminopropionate is formed by the pyridoxal phosphate (PLP) mediated amination of serine1. It is synthesized using either non-ribosomal peptide synthetase (NRPS) or NRPS-independent siderophore (NIS) pathways4.
Molecular Structure Analysis
The molecular formula of 2,3-Diaminopropanoic acid hydrochloride is C3H8N2O2.HCl, with a molecular weight of 140.5756. The linear formula is NH2CH2CH(NH2)COOH.HCl23.
Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Diaminopropanoic acid hydrochloride are not readily available, it is known to be used in solution phase peptide synthesis23.
Physical And Chemical Properties Analysis
2,3-Diaminopropanoic acid hydrochloride is a solid at 20 degrees Celsius7. It appears as a white to light yellow powder or crystal7. It is highly soluble in water7.
科学的研究の応用
Ion Chromatography
- Application Summary: 2,3-Diaminopropanoic acid hydrochloride, also known as DAP-HCl, is used as a cation reagent in ion chromatography . It is used for cation-exchange eluents for columns packed with sulfonated resins .
- Methods of Application: The DAP-HCl is used in the eluent, which is the liquid solvent that carries the sample through the chromatographic system. The eluent interacts with the sample and the stationary phase of the column, affecting the separation of the sample components .
- Results or Outcomes: The use of DAP-HCl in ion chromatography helps in the successful cation exchange applications, providing high-quality, ultra-pure reagents essential for this process .
Peptide Synthesis
- Application Summary: 2,3-Diaminopropanoic acid hydrochloride is commonly used in solution phase peptide synthesis .
- Methods of Application: In peptide synthesis, this compound can be used as a building block to create more complex peptide chains. The exact methods and parameters would depend on the specific peptide being synthesized .
- Results or Outcomes: The use of 2,3-Diaminopropanoic acid hydrochloride in peptide synthesis contributes to the successful creation of desired peptide chains .
Protein Delivery into Cells
- Application Summary: Polymers of functionalized L-2,3-diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells .
- Methods of Application: The compounds interact with FITC-labeled streptavidin or a streptavidin–β-galactosidase hybrid in an efficient manner. Complexes formed by the abovementioned molecules are able to cross the cell membranes of cancer or healthy cells .
- Results or Outcomes: Analysis of β-galactosidase activity inside the cells revealed surprisingly high levels of active enzyme in complex-treated cells compared to controls. This observation was confirmed by immunochemical studies in which the presence of β-galactosidase was detected in the membrane and vesicles of the cells .
Reagent for Cation Exchange Applications
- Application Summary: 2,3-Diaminopropanoic acid hydrochloride is used as a reagent for cation exchange applications .
- Methods of Application: This compound is used for cation exchange eluents for columns packed with sulfonated resins, such as the Dionex™ CS3, CS10 and CS11 cation columns .
- Results or Outcomes: The use of this reagent in cation exchange applications ensures high quality and ultra-pure reagents, which are essential for successful cation exchange applications .
Reagent for Cation Exchange Applications
- Application Summary: 2,3-Diaminopropanoic acid hydrochloride is used as a reagent for cation exchange applications .
- Methods of Application: This compound is used for cation exchange eluents for columns packed with sulfonated resins, such as the Dionex™ CS3, CS10 and CS11 cation columns .
- Results or Outcomes: The use of this reagent in cation exchange applications ensures high quality and ultra-pure reagents, which are essential for successful cation exchange applications .
Safety And Hazards
2,3-Diaminopropanoic acid hydrochloride can cause skin irritation and serious eye irritation8. It may also cause respiratory irritation8. Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray8.
将来の方向性
While specific future directions for 2,3-Diaminopropanoic acid hydrochloride are not readily available, it is worth noting that novel 2,3-diaminopropionic acid-based molecules have been synthesized and tested successfully as glyoxal/methylglyoxal scavengers and as AGE inhibitors9. This suggests potential future applications in the field of medicine and drug development.
I hope this information is helpful! Let me know if you have any other questions.
特性
IUPAC Name |
2,3-diaminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970223 | |
| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | DL-2,3-Diaminopropionic acid monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13946 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Diaminopropanoic acid hydrochloride | |
CAS RN |
54897-59-5, 6018-55-9 | |
| Record name | Alanine, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminopropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2,3-diaminopropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU6ICR549L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



